molecular formula C11H12N2O B13288822 4-[(Azetidin-3-yloxy)methyl]benzonitrile

4-[(Azetidin-3-yloxy)methyl]benzonitrile

Cat. No.: B13288822
M. Wt: 188.23 g/mol
InChI Key: MIUFKKBCKXIXLW-UHFFFAOYSA-N
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Description

4-[(Azetidin-3-yloxy)methyl]benzonitrile is an organic compound that features a benzonitrile group attached to an azetidine ring via an oxy-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Azetidin-3-yloxy)methyl]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with azetidine in the presence of a suitable base. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Azetidin-3-yloxy)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the azetidine ring.

    Reduction: Amino derivatives of the benzonitrile group.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

4-[(Azetidin-3-yloxy)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]benzonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzonitrile group can also participate in binding interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Azetidin-3-yloxy)methyl]benzaldehyde
  • 4-[(Azetidin-3-yloxy)methyl]benzoic acid
  • 4-[(Azetidin-3-yloxy)methyl]benzamide

Uniqueness

4-[(Azetidin-3-yloxy)methyl]benzonitrile is unique due to its specific combination of an azetidine ring and a benzonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-(azetidin-3-yloxymethyl)benzonitrile

InChI

InChI=1S/C11H12N2O/c12-5-9-1-3-10(4-2-9)8-14-11-6-13-7-11/h1-4,11,13H,6-8H2

InChI Key

MIUFKKBCKXIXLW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CC=C(C=C2)C#N

Origin of Product

United States

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